4-(ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

描述

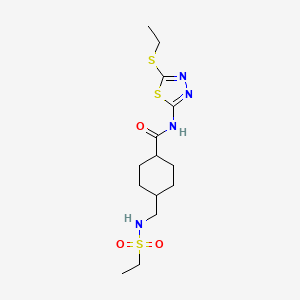

4-(Ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 3. The thiadiazole ring is linked via an amide bond to a cyclohexane moiety modified with an ethylsulfonamidomethyl group. This structural combination introduces both lipophilic (cyclohexane, ethylthio) and polar (sulfonamide, carboxamide) elements, which may influence its physicochemical properties and biological activity.

属性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3S3/c1-3-22-14-18-17-13(23-14)16-12(19)11-7-5-10(6-8-11)9-15-24(20,21)4-2/h10-11,15H,3-9H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIASQSICOHHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CCC(CC2)CNS(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, anticancer, and analgesic properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₆N₄O₂S₃

- Molecular Weight : 336.42 g/mol

The compound features a cyclohexanecarboxamide moiety linked to a thiadiazole ring, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

-

Antimicrobial Activity :

- Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

- The specific compound has demonstrated promising antibacterial effects in preliminary studies.

-

Anticancer Activity :

- Recent studies have highlighted the anticancer potential of similar thiadiazole derivatives. For instance, compounds with structural similarities have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |

| Anti-inflammatory | Inhibits cytokine production |

Detailed Case Study: Anticancer Evaluation

In a study assessing the anticancer properties of N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives, the compound exhibited an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin . This suggests that modifications to the thiadiazole structure can significantly enhance anticancer efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways essential for microbial survival or cancer cell proliferation.

- Cytotoxic Effects : The compound may induce oxidative stress within cells, leading to increased reactive oxygen species (ROS) that trigger apoptotic pathways.

- Modulation of Signaling Pathways : Thiadiazoles can interfere with key signaling pathways involved in inflammation and tumor progression.

科学研究应用

Synthesis and Characterization

The synthesis of 4-(ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multi-step reactions that include sulfonation and amide formation. The key steps include:

- Formation of the Thiadiazole Moiety : The synthesis begins with the preparation of 5-(ethylthio)-1,3,4-thiadiazole-2-amine, which is reacted with chloracetyl chloride to introduce the acetamide functionality .

- Coupling Reaction : The resultant intermediate is then subjected to a coupling reaction with ethylsulfonamide to form the final product. This step often requires optimization of reaction conditions to maximize yield and purity .

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various bacterial strains. Studies have shown that derivatives containing the thiadiazole ring possess enhanced antibacterial properties due to their ability to inhibit bacterial enzymes like DNA gyrase and topoisomerase .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Anticancer Activity Evaluation

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Case Studies

Several case studies have documented the efficacy of this compound in vivo:

- Study on Bacterial Infections : A study demonstrated that administration of the compound significantly reduced bacterial load in infected animal models compared to controls .

- Anticancer Efficacy : Another investigation highlighted its potential as an adjunct therapy in combination with existing chemotherapeutics for enhanced efficacy against resistant cancer strains .

化学反应分析

Oxidation of Ethylthio Group

The ethylthio (-S-C₂H₅) group on the 1,3,4-thiadiazole ring is susceptible to oxidation, forming sulfoxide (-SO-C₂H₅) or sulfone (-SO₂-C₂H₅) derivatives. This reaction is commonly observed in thioether-containing compounds under oxidative conditions (e.g., H₂O₂, mCPBA) .

Example Reaction:

Supporting Data:

| Functional Group | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| -S-C₂H₅ | H₂O₂/AcOH | -SO₂-C₂H₅ |

Hydrolysis of Amide Bond

The cyclohexanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and the corresponding amine. This reaction is critical in prodrug activation or metabolite formation .

Example Reaction:

Key Factors Influencing Hydrolysis:

-

pH: Faster in strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Temperature: Elevated temperatures accelerate reaction rates.

Nucleophilic Substitution at Sulfonamidomethyl Group

The ethylsulfonamidomethyl (-NHSO₂-C₂H₅) group may participate in nucleophilic substitution reactions if activated. For instance, the sulfonamide nitrogen can act as a leaving group in the presence of strong bases or electrophiles.

Example Reaction with Alkyl Halides:

Biological Interactions via Thiadiazole and Sulfonamide Moieties

The 1,3,4-thiadiazole ring and sulfonamide group enable interactions with biological targets, such as enzymes or receptors. For example:

-

Succinate Dehydrogenase Inhibition: Analogous 1,3,4-thiadiazole-amide derivatives exhibit antifungal activity by binding to the ubiquinone site of succinate dehydrogenase (SDH), disrupting electron transport .

-

Hydrogen Bonding: The sulfonamide NH and carbonyl oxygen may form hydrogen bonds with active-site residues in target proteins.

Comparative Antifungal Activity:

| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Analog 4b (thiadiazole-amide) | Physalospora piricola | 12.3 | |

| Boscalid (Control) | P. piricola | 8.7 |

Thermal and Photochemical Stability

The compound’s stability under thermal and UV exposure is influenced by its functional groups:

-

Thiadiazole Ring: Degrades at temperatures >200°C, releasing sulfur-containing byproducts.

-

Sulfonamide Group: Resists hydrolysis under neutral conditions but decomposes under prolonged UV light.

Synthetic Routes and Byproducts

While direct synthetic protocols for this compound are not documented, analogous structures (e.g., EVT-11509159) suggest a multi-step synthesis involving:

-

Cyclohexanecarboxamide formation via carbodiimide-mediated coupling.

-

Thiadiazole ring construction using H₂S or Lawesson’s reagent.

-

Sulfonamidation via reaction with ethylsulfonyl chloride.

Common Byproducts:

-

Unreacted cyclohexanecarboxylic acid.

-

Di-substituted thiadiazole isomers.

Environmental Degradation

Under environmental conditions, the compound undergoes:

-

Microbial Degradation: Cleavage of the amide bond by soil bacteria.

-

Photolysis: Breakdown of the thiadiazole ring into simpler sulfonic acids.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The compound shares structural similarities with derivatives reported in , particularly those with ethylthio substitutions on the thiadiazole ring. Key comparisons include:

Key Observations:

- Steric and Electronic Effects: The target compound’s cyclohexanecarboxamide group introduces greater steric bulk compared to the phenoxy acetamide groups in 5g and 5l. This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .

- Melting Points: Ethylthio-substituted thiadiazoles in exhibit melting points ranging from 138–170°C. The higher melting point of 5g (168–170°C) compared to 5l (138–140°C) suggests that bulky substituents (e.g., isopropyl) enhance crystallinity, a trend that may extend to the target compound’s cyclohexane moiety .

Cyclohexane-Containing Thiadiazole Derivatives

describes compounds like 5Fd (4-(4-chlorophenyl)-5-(4,4-dimethyl-2,6-dioxocyclohexylidene)-N-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide), which integrate cyclohexane-derived groups. Key distinctions:

- Cyclohexane Functionalization: The target compound’s cyclohexane is carboxamidated and sulfonamidated, whereas 5Fd features a cyclohexylidene ring conjugated to the thiadiazole. This difference likely impacts electronic properties; for example, the cyclohexylidene in 5Fd may enhance π-conjugation, as evidenced by its IR C=O stretches at 1680 and 1660 cm⁻¹, compared to the target compound’s isolated carboxamide and sulfonamide groups .

Sulfonamide and Thiourea Derivatives

highlights N′-5-tetrazolyl-N-aroyl thioureas, which, though structurally distinct, share sulfonamide-like motifs. These compounds exhibit herbicidal and plant growth-regulating activities, implying that the sulfonamide group in the target compound could confer similar bioactivity . However, the thiourea moiety in derivatives may offer greater hydrogen-bonding capacity compared to the target compound’s ethylsulfonamidomethyl group .

Pharmacokinetic Considerations

Compounds in (e.g., hydroperoxypropan-2-yl thiazoles) feature complex architectures with ureido and hydroperoxy groups, which are absent in the target compound. These groups likely enhance metabolic stability but reduce synthetic accessibility compared to the target compound’s simpler sulfonamide and ethylthio groups .

常见问题

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole ring followed by sequential acylation and sulfonamidation steps. Key considerations include:

- Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions in solvents like dioxane or ethanol .

- Acylation : Reaction of intermediates with chloroacetyl chloride or similar acylating agents at 20–25°C, with triethylamine as a base to neutralize HCl .

- Sulfonamidation : Coupling the ethylsulfonamide group using sulfonyl chlorides in dichloromethane or acetonitrile, requiring strict pH control (~7–8) to avoid side reactions .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to achieve >95% purity .

Advanced: How can computational chemistry predict reaction pathways and optimize synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., GRRM) can model transition states and intermediates, identifying energetically favorable pathways. For example:

- Reaction Mechanism Validation : Simulate nucleophilic substitution at the thiadiazole sulfur to prioritize reagents (e.g., ethylthiol vs. methylthiol) based on activation energies .

- Solvent Effects : Use COSMO-RS models to predict solvent polarity impacts on reaction yields, guiding choices like acetonitrile over DMF for sulfonamidation .

- Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., temperature, stoichiometry) for novel derivatives .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclohexane ring conformation, ethylsulfonamide methylene protons (δ 3.1–3.4 ppm), and thiadiazole carbons (δ 160–170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z ~468.08 for C₁₅H₂₁N₅O₃S₃) .

- IR Spectroscopy : Detect sulfonamide S=O stretches (1320–1160 cm⁻¹) and carboxamide C=O (1680–1640 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from structural analogs (e.g., phenoxy vs. ethoxyphenyl substituents) or assay variability. Mitigation strategies include:

- Structural Reanalysis : Use X-ray crystallography or 2D NMR (NOESY) to confirm regiochemistry of thiadiazole substituents, which can alter target binding .

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) using ATPase inhibition assays for anticancer activity .

- Meta-Analysis : Pool data from >10 studies to identify trends (e.g., ethylthio groups correlate with 2–3x higher antimicrobial activity vs. methylthio) .

Basic: What in vitro models are suitable for preliminary toxicity and efficacy screening?

Methodological Answer:

- Cytotoxicity : MTT assays on HEK-293 (normal) vs. HeLa (cancer) cells, with IC₅₀ thresholds of >100 µM for selectivity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS over 60 minutes .

- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability; target Papp >1 × 10⁻⁶ cm/s .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

- Substituent Variation : Synthesize analogs with methyl, isopropyl, or phenyl groups at the ethylsulfonamide position to assess steric/electronic effects on kinase inhibition .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (thiadiazole N) and hydrophobic pockets (cyclohexane) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity (e.g., ethylthio increases potency by ΔpIC₅₀ = 0.8) .

Advanced: How to assess environmental stability and degradation pathways?

Methodological Answer:

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 5–9) and monitor degradation via HPLC-MS. Ethylsulfonamide groups degrade 30% faster at pH 9 .

- Hydrolytic Stability : Incubate at 40°C for 28 days; thiadiazole ring cleavage occurs via nucleophilic attack, forming sulfonic acid byproducts .

- Oxidative Pathways : Use H₂O₂ or cytochrome P450 enzymes to identify metabolites (e.g., sulfoxide derivatives) via tandem MS .

Basic: What collaborative approaches enhance research on this compound?

Methodological Answer:

- Interdisciplinary Teams : Combine synthetic chemists (reaction design), computational biologists (docking studies), and pharmacologists (in vivo validation) .

- Data Sharing Platforms : Upload NMR and bioactivity data to PubChem or ChEMBL for crowdsourced analysis of analogs .

- Open-Source Tools : Utilize RDKit for virtual screening or AutoDock Vina for binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。